molecular formula C16H22N4O2S B7038720 N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide

N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide

Cat. No.: B7038720
M. Wt: 334.4 g/mol
InChI Key: URUDVULSODOJNF-UHFFFAOYSA-N
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Description

N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Properties

IUPAC Name

N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12-14-5-3-4-6-15(14)19-16(18-12)11-20(13-7-8-13)10-9-17-23(2,21)22/h3-6,13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDVULSODOJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN(CCNS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the quinazoline ring or the sulfonamide group, potentially leading to the formation of amines or reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can yield cyclopropyl ketones, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell proliferation and survival . The cyclopropyl group and the methanesulfonamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.

    Lapatinib: A quinazoline derivative that targets both EGFR and HER2, used in breast cancer therapy.

Uniqueness

N-[2-[cyclopropyl-[(4-methylquinazolin-2-yl)methyl]amino]ethyl]methanesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the methanesulfonamide moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .

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